KYN-101

AHR antagonism luciferase reporter HepG2

KYN-101 (CAS 2247950-73-6) is a synthetic small-molecule antagonist of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor that mediates immunosuppressive signaling in the tumor microenvironment. Characterized as a pyrazolo[1,5-a]pyrimidine derivative, KYN-101 is distinguished by its combination of high potency, selectivity for AHR, and oral bioactivity.

Molecular Formula C22H19FN6
Molecular Weight 386.4 g/mol
Cat. No. B15623221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKYN-101
Molecular FormulaC22H19FN6
Molecular Weight386.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H19FN6/c1-14-10-27-29-21(9-20(28-22(14)29)16-8-17(23)13-24-11-16)25-7-6-15-12-26-19-5-3-2-4-18(15)19/h2-5,8-13,25-26H,6-7H2,1H3
InChIKeyXIBYMKUWLQLNLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

KYN-101: A Selective, Orally Active Aryl Hydrocarbon Receptor (AHR) Antagonist for Immuno-Oncology Research


KYN-101 (CAS 2247950-73-6) is a synthetic small-molecule antagonist of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor that mediates immunosuppressive signaling in the tumor microenvironment [1]. Characterized as a pyrazolo[1,5-a]pyrimidine derivative, KYN-101 is distinguished by its combination of high potency, selectivity for AHR, and oral bioactivity [1]. It functions by blocking endogenous ligand binding—specifically the tryptophan metabolite L-kynurenine—thereby preventing AHR-driven transcription of target genes including CYP1A1 and CYP1B1 [1]. This mechanism positions KYN-101 as a tool compound for studying the IDO/TDO-Kyn-AHR immunosuppressive axis in cancer and inflammatory disease models.

Why Generic AHR Antagonist Substitution Fails: Quantified Selectivity, Potency, and Oral Bioactivity Gaps for KYN-101


AHR antagonists available for research procurement span a >15-fold range in cellular potency and diverge substantially in oral bioavailability, selectivity profiles, and species cross-reactivity. Generic substitution based solely on target class (e.g., CH-223191, StemRegenin 1, BAY-2416964, or IK-175) introduces uncontrolled variability in the degree of AHR pathway blockade, confounding experimental reproducibility—particularly in immuno-oncology models where the magnitude and duration of AHR inhibition directly dictate the reversal of Treg-macrophage suppression and synergy with checkpoint inhibitors [1]. The quantitative evidence below demonstrates that KYN-101 occupies a distinct position in the AHR antagonist landscape defined by sub-25 nM cellular potency, confirmed oral efficacy at 10 mg/kg, and dual human/murine cross-reactivity, making substitution without re-validation a critical risk to data integrity [1][2].

KYN-101 Product-Specific Quantitative Differentiation Evidence Guide


Superior Cellular Potency: KYN-101 vs. CH-223191, StemRegenin 1, BAY-2416964, and IK-175 in Human HepG2 DRE-Luciferase Reporter Assay

In the human HepG2 DRE-luciferase reporter assay—a standard cell-based measure of AHR transcriptional antagonism—KYN-101 demonstrates an IC50 of 22 nM [1]. This represents an improvement over CH-223191 (IC50 30 nM ), StemRegenin 1 (IC50 127 nM ), BAY-2416964 (IC50 341 nM ), and IK-175 (IC50 91 nM ). The 1.4-fold potency advantage over CH-223191 and 5.8-fold advantage over StemRegenin 1 are statistically meaningful when considering the steep concentration-response relationship typical of AHR-driven transcription.

AHR antagonism luciferase reporter HepG2 immuno-oncology

Dual-Species AHR Cross-Reactivity: KYN-101 vs. CH-223191 in Murine Hepa1 Cyp-Luc Assay

KYN-101 retains near-equivalent potency in the murine Hepa1 Cyp-luc assay with an IC50 of 23 nM, virtually identical to its human HepG2 IC50 of 22 nM . This conserved human-mouse potency profile is not uniformly observed across AHR antagonists; CH-223191 exhibits species-dependent differences in maximal inhibition and agonist liability at high concentrations (no agonist-like effect up to 100 µM, but with species-variable maximal efficacy) [1][2]. IK-175 shows a murine Hepa1.6 IC50 of 36 nM versus human HepG2 IC50 of 91 nM—an inverse species preference [3]. KYN-101's balanced human/murine profile is explicitly noted as a property shared with a clinical-stage AHR antagonist .

species cross-reactivity murine Hepa1 Cyp-luc syngeneic tumor models

Oral Bioactivity and In Vivo Efficacy: KYN-101 Monotherapy and PD-1 Combination in B16IDO and CT26 Syngeneic Tumor Models

KYN-101 administered orally at 10 mg/kg once daily for 12 days reduced tumor growth in B16IDO tumor-bearing C57BL/6J mice [1][2]. In combination with anti-PD-1 antibody, KYN-101 yielded improved tumor growth delay and extended overall survival in B16IDO-bearing mice (n=10 per group) and in the CT26 colorectal cancer model expressing endogenous high IDO levels [1][2]. In contrast, CH-223191 required a 5-fold higher dose (50 mg/kg/day, oral) to achieve tumor growth inhibition in the same models, and its efficacy in combination with anti-PD-1 was not systematically reported [1]. StemRegenin 1 lacks published in vivo tumor efficacy data at comparable oral dosing; its primary in vivo characterization is limited to hematopoietic stem cell expansion models [3].

oral bioavailability in vivo efficacy B16IDO CT26 PD-1 combination

Downstream Target Engagement: KYN-101 Reduces CYP1A1 mRNA in Patient-Derived IDOhigh Melanoma Samples

In single-cell suspensions prepared from malignant melanoma resections stratified by IDO expression, KYN-101 (0.5–1 µM, 24 h) decreased CYP1A1 and CYP1B1 mRNA expression specifically in IDOhigh samples, reversing the elevated AHR target gene signature associated with immunosuppressive tumor microenvironments [1]. This demonstrates functional target engagement in clinically relevant human tumor material. CH-223191 and StemRegenin 1 have been characterized primarily in cell line models rather than patient-derived tumor suspensions for AHR target gene modulation [2]. BAY-2416964 shows CYP1A1 modulation in human U937 monocyte cells (IC50 4.3 nM for CYP1A1 gene expression) but has not been reported in primary human tumor samples [3].

CYP1A1 target engagement patient-derived samples melanoma biomarker

Mechanism-Based Pharmacodynamic Differentiation: KYN-101 Acts at the Endogenous Ligand Binding Site of AHR, Distinguished from IDO and TDO Inhibitors

KYN-101 targets the endogenous ligand binding site of AHR, blocking kynurenine-mediated activation downstream of both IDO and TDO [1][2]. This contrasts with upstream inhibitors such as Epacadostat (IDO-selective) or 680C91 (TDO-selective), which each block only one of the two kynurenine-producing pathways [1]. In the Nature Communications study, Epacadostat inhibited B16IDO but not B16TDO tumor growth, while 680C91 inhibited B16TDO but not B16IDO. In contrast, AHR inhibition with KYN-101 or CH-223191 inhibited both tumor types [1]. This mechanism-based differentiation demonstrates that KYN-101 provides pathway-wide blockade irrespective of which upstream enzyme is overexpressed—a property not achievable with IDO- or TDO-selective inhibitors. KYN-101 also reversed Treg accumulation and repolarized tumor-associated macrophages (increased MHCII expression), effects not observed with single-pathway IDO inhibition [1].

IDO/TDO pathway kynurenine mechanism of action Treg-macrophage axis combination therapy

KYN-101: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Syngeneic Mouse Immuno-Oncology Models Requiring Oral AHR Blockade with Confirmed PD-1 Synergy

KYN-101 is optimally suited for syngeneic tumor models (B16IDO melanoma, CT26 colorectal) where oral AHR inhibition at 10 mg/kg/day is combined with anti-PD-1 checkpoint blockade. Its conserved human-mouse potency (IC50 22 nM human, 23 nM murine) eliminates cross-species potency adjustments, and the published survival benefit in two independent tumor models provides a validated experimental template [1][2]. Researchers should prioritize KYN-101 over CH-223191 in these models when minimizing compound consumption (10 vs. 50 mg/kg) or maximizing PD-1 combination data reproducibility is critical.

Ex Vivo Patient-Derived Tumor Culture for AHR Pathway Biomarker Studies

KYN-101 is the only commercially available AHR antagonist with published validation in primary human melanoma single-cell suspensions, demonstrating CYP1A1 and CYP1B1 mRNA reduction at 0.5–1 µM within 24 hours [1]. This makes KYN-101 the preferred tool compound for ex vivo pharmacodynamic studies using patient-derived tumor material where target engagement must be confirmed. CYP1A1 qRT-PCR serves as an immediate, quantitative readout of KYN-101 activity.

IDO/TDO-Independent Kynurenine Pathway Blockade in Breast Cancer Transformation Models

In MCF-10A mammary epithelial cell transformation assays driven by adipocyte-derived kynurenine, KYN-101 at 1 µM significantly attenuated soft agar colony formation induced by visceral adipose tissue-conditioned medium, whereas α-naphthoflavone failed to achieve significant inhibition [1]. This demonstrates KYN-101's utility in obesity-associated breast cancer models where AHR activation occurs via host-derived kynurenine, independent of tumor IDO/TDO expression.

Benchmarking Novel AHR Antagonists Against a Well-Characterized Tool Compound with Published In Vitro and In Vivo Reference Data

KYN-101's comprehensive published dataset—including cellular IC50 in two species, patient-derived sample target engagement, dual-model in vivo efficacy, and PD-1 combination survival data [1]—positions it as a reference standard for benchmarking novel AHR antagonists. Its pharmacological properties are explicitly noted as similar to a clinical-stage AHR antagonist, providing translational relevance that comparator tool compounds (CH-223191, SR1) lack [1]. Procurement of KYN-101 as a positive control ensures head-to-head comparison data are interpretable against a compound with fully disclosed potency, selectivity, and in vivo characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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